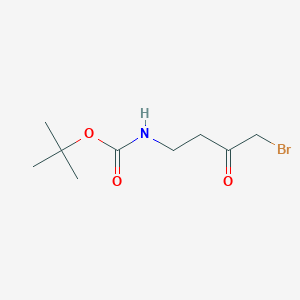![molecular formula C10H9FN2O2 B3391689 2-Propenoic acid, [(4-fluorophenyl)iminomethyl]azanyl ester CAS No. 19580-38-2](/img/structure/B3391689.png)
2-Propenoic acid, [(4-fluorophenyl)iminomethyl]azanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid glycine and has been studied for its potential applications in various areas of research.
Mécanisme D'action
The mechanism of action of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from oxidative stress. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one of the limitations of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate research. One direction is to further investigate its potential use in cancer treatment. Studies could focus on optimizing its use in combination with other anti-cancer drugs or developing new drug delivery systems. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Studies could focus on its ability to cross the blood-brain barrier and its effects on cognitive function and memory. Finally, future research could focus on optimizing the synthesis method of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate to make it more efficient and cost-effective.
Applications De Recherche Scientifique
[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate' involves the reaction of 4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal followed by the reaction of the resulting Schiff base with ethyl cyanoacetate. The resulting product is then hydrolyzed to yield the final compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "aminoacetaldehyde diethyl acetal", "ethyl cyanoacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with aminoacetaldehyde diethyl acetal in ethanol to form the Schiff base.", "Step 2: The Schiff base is then reacted with ethyl cyanoacetate in ethanol in the presence of sodium hydroxide to form the desired product.", "Step 3: The product is then hydrolyzed with sodium hydroxide in water to yield '[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate'." ] } | |
Numéro CAS |
19580-38-2 |
Formule moléculaire |
C10H9FN2O2 |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
[[amino-(4-fluorophenyl)methylidene]amino] prop-2-enoate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13) |
Clé InChI |
OSMRLEZTUPAFPV-UHFFFAOYSA-N |
SMILES isomérique |
C=CC(=O)O/N=C(/C1=CC=C(C=C1)F)\N |
SMILES |
C=CC(=O)ON=C(C1=CC=C(C=C1)F)N |
SMILES canonique |
C=CC(=O)ON=C(C1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide](/img/structure/B3391607.png)
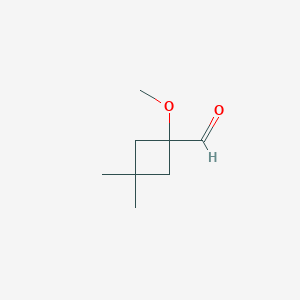
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3391639.png)
![tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B3391650.png)
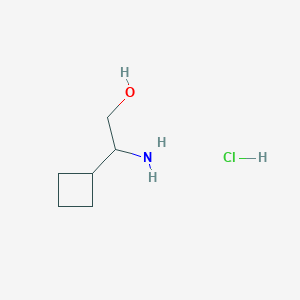

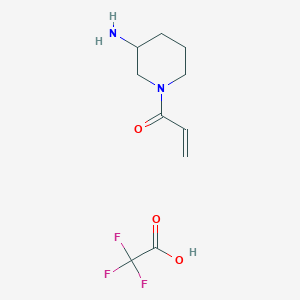
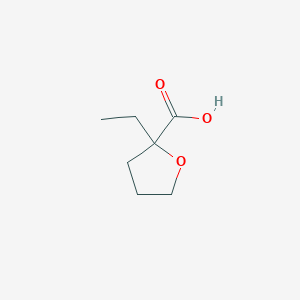
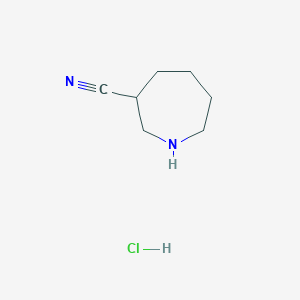
![3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3391707.png)
